Odor Profile Differentiation: 2-(1-Ethoxy-4-methylpentyl)furan vs. Its Methoxy Homologue
The target compound, with its ethyl ether substituent, is specifically described as possessing an 'intense fruity green' odor. Its direct methoxy analogue, 2-(1-methoxy-4-methylpentyl)furan—identical in all respects except for the ether alkyl group—falls under a different olfactory descriptor within the same patent's classification of green notes [1]. This demonstrates that the ethoxy moiety is critical for achieving the precise fruity-green top note, differentiating it from the methoxy variant.
| Evidence Dimension | Odor character descriptor |
|---|---|
| Target Compound Data | Intense fruity green |
| Comparator Or Baseline | 2-(1-methoxy-4-methylpentyl)furan (Assigned to a separate green odor category within the patent, specifically distinct from the 'intense fruity green' descriptor) |
| Quantified Difference | Qualitative categorical shift from 'fruity green' to another green subtype |
| Conditions | Olfactory evaluation as described in US4536349A |
Why This Matters
For a fragrance formulator, this categorical shift represents a fundamental change in the scent character, making the ethoxy compound the only viable choice when an 'intense fruity green' note is specified.
- [1] US Patent US4536349A. Furan derivatives useful as aroma compounds. Published 1985-08-20. View Source
